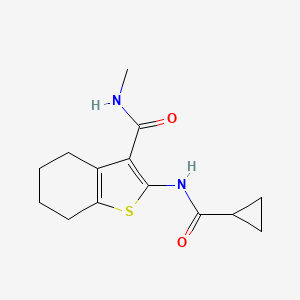
2-(cyclopropanecarbonylamino)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(cyclopropanecarbonylamino)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C14H18N2O2S and its molecular weight is 278.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(cyclopropanecarbonylamino)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a member of the benzothiophene class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C₁₃H₁₅N₃O₂S
- Molecular Weight: 265.35 g/mol
The presence of the cyclopropanecarbonylamino group is significant for its biological activity, potentially influencing its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds with similar structures to our target compound. For instance, derivatives of benzothiophene have shown promising results in inhibiting cancer cell proliferation. A related compound demonstrated submicromolar GI50 values against various cancer cell lines (e.g., A549 lung cancer cells) and induced apoptosis through caspase activation .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | GI50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 17 | A549 (Lung) | 0.28 | Apoptosis via caspase activation |
| Compound 17 | CAKI-1 (Kidney) | 0.69 | Tubulin polymerization inhibition |
| Target Compound | TBD | TBD | TBD |
Analgesic Activity
Another area of interest is the analgesic potential of similar compounds. Research indicates that derivatives of tetrahydrobenzothiophene exhibit significant analgesic effects in animal models. The "hot plate" method showed that these compounds can surpass the efficacy of standard analgesics like metamizole .
Table 2: Analgesic Activity Results
| Compound | Test Method | Effectiveness |
|---|---|---|
| Tetrahydrobenzothiophene Derivative | Hot Plate Test | Superior to Metamizole |
The mechanisms underlying the biological activity of these compounds often involve:
- Inhibition of Tubulin Polymerization: Similar compounds have been shown to disrupt microtubule dynamics, which is crucial for cancer cell division.
- Induction of Apoptosis: Activation of apoptotic pathways through caspase enzymes has been observed in several studies, indicating a potential for inducing programmed cell death in cancer cells.
Case Studies
In a notable case study involving a structurally similar compound, researchers conducted in vivo experiments using murine models to assess tumor growth reduction. The results indicated a significant decrease in tumor size compared to untreated controls, reinforcing the potential therapeutic application of these compounds in oncology .
Eigenschaften
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-15-13(18)11-9-4-2-3-5-10(9)19-14(11)16-12(17)8-6-7-8/h8H,2-7H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYRUMBLEFEPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














